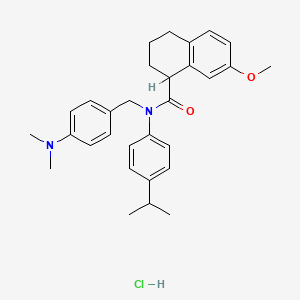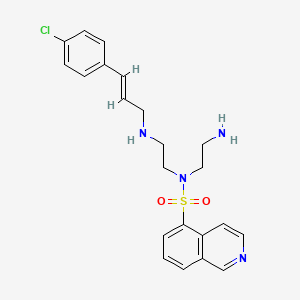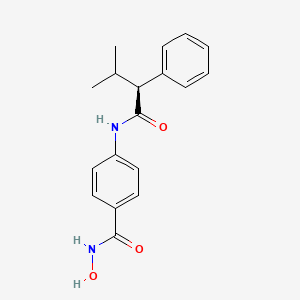
AR-42
Descripción general
Descripción
It belongs to the hydroxamate-tethered phenylbutyrate class of compounds and has shown significant antitumor and antiangiogenic activities in various cancer models . AR-42 is currently under evaluation in phase 1 and 2 clinical trials for its efficacy in treating both hematologic and solid tumor malignancies .
Aplicaciones Científicas De Investigación
AR-42 has a wide range of scientific research applications:
Mecanismo De Acción
AR-42 exerts its effects by inhibiting the activity of histone deacetylases, leading to the accumulation of acetylated histones and other proteins. This results in chromatin remodeling and the restoration of transcriptional activity of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound also modulates several signaling pathways, including the PI3K/Akt pathway, and induces the production of reactive oxygen species, leading to DNA damage and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AR-42 involves several key steps:
Installation of a cycloalkyl ring at the α-benzylic carbon: This step is crucial for the structural integrity of the compound.
Synthesis of quaternary carboxylic acids: This involves the preparation of amides of ethyl 4-aminobenzoate.
Conversion of methyl/ethyl esters to hydroxamic acids: This is achieved using general method D, which involves the use of reagents such as ethyl 4-(3-methyl-2-phenylbutanamido)benzoate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using microwave-driven reactions. Reagents are purchased from suppliers like Sigma-Aldrich, Combi-Blocks Inc., or Chem-Impex International Inc. The final product is characterized using techniques such as 1H NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: AR-42 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparación Con Compuestos Similares
AR-42 is compared with other HDAC inhibitors such as vorinostat, trichostatin A, and depsipeptide. While all these compounds inhibit HDAC activity, this compound is unique in its potent antitumor and antiangiogenic activities . It also exhibits a broader spectrum of activity against both hematologic and solid tumor malignancies .
Similar Compounds:
Vorinostat: Another HDAC inhibitor with antitumor activity.
Trichostatin A: A potent HDAC inhibitor used in cancer research.
Depsipeptide: A cyclic tetrapeptide HDAC inhibitor with antitumor properties.
Propiedades
IUPAC Name |
N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMIXXKAWNLXOC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042678 | |
| Record name | OSU-HDAC42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
935881-37-1 | |
| Record name | AR-42 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-42 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12707 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REC-2282 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AR-42?
A1: this compound primarily targets histone deacetylases (HDACs), particularly Class I and IIB HDACs. [, ] This inhibition leads to increased histone acetylation, affecting gene expression and various cellular processes. [, , ]
Q2: How does this compound impact cancer cells?
A2: this compound exhibits potent anti-tumor activity by inducing apoptosis, cell-cycle arrest, and inhibiting angiogenesis in various cancer cell lines. [, , , , ] It accomplishes this by modulating multiple signaling pathways, including those involving p53, p21, Stat3, and the IL-6 receptor. [, , , ]
Q3: Does this compound affect CD44 expression?
A3: Yes, research shows that this compound treatment significantly decreases CD44 expression in multiple myeloma cells. [, ] This downregulation is partly mediated by miR-9-5p, which targets IGF2BP3, a protein that stabilizes CD44 mRNA. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: While this information is not explicitly provided in the provided abstracts, it is publicly available. The molecular formula of this compound is C18H20N2O3 and its molecular weight is 312.36 g/mol.
Q5: Does this compound possess any catalytic properties?
A7: this compound is not reported to have direct catalytic properties. Its mechanism of action primarily involves inhibiting the enzymatic activity of HDACs, leading to downstream cellular effects. [, , ]
Q6: Have any computational studies been conducted on this compound?
A8: Yes, computational modeling studies, including molecular docking, have been employed to investigate the binding mode of this compound and its derivatives with HDAC1. [] These studies provided insights into the structure-activity relationship and identified promising structural features for enhanced inhibitory activity. []
Q7: How do structural modifications impact the activity of this compound?
A9: Studies exploring the SAR of this compound derivatives revealed that incorporating specific structural features, like a cycloalkyl group linked via a quaternary carbon atom, significantly increased potency against Class I HDACs and cytotoxicity against cancer cell lines. [] This modification also resulted in reduced toxicity towards normal human cells. []
Q8: What is the pharmacokinetic profile of this compound?
A11: Preclinical studies in rodents revealed that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (26% in mice and 100% in rats), and high uptake in lymphoid tissues, spleen, and bone marrow. [, ] The time to reach peak plasma concentration (Tmax) varied from 1.5 to 4 hours. []
Q9: Are there any differences in pharmacokinetics between the R- and S-enantiomers of this compound?
A12: Yes, the S-enantiomer (S-AR-42) demonstrated greater activity and a longer terminal half-life compared to the R-enantiomer in preclinical studies. [] This finding highlights the importance of stereochemistry in this compound's pharmacological activity.
Q10: What is the in vitro efficacy of this compound in different cancer models?
A13: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from leukemia, lymphoma, myeloma, esophageal cancer, breast cancer, pancreatic cancer, and embryonal carcinoma. [, , , , , , , , , , , , , , , , , ] It effectively inhibits cell proliferation, induces apoptosis, and reduces cell viability at low micromolar concentrations. [, , , , , , ]
Q11: Has this compound demonstrated efficacy in in vivo models?
A14: Yes, this compound has shown promising results in preclinical animal models of various cancers, including leukemia, lymphoma, myeloma, esophageal cancer, pancreatic cancer, meningioma, and mast cell disease. [, , , , , , , , , ] It significantly reduces tumor growth, prolongs survival, and ameliorates cachexia-associated symptoms. [, , , , , , , ]
Q12: Have any clinical trials been conducted with this compound?
A15: Yes, this compound has been evaluated in phase I and II clinical trials for multiple myeloma, leukemia, lymphoma, and solid tumors, demonstrating safety and preliminary evidence of clinical activity. [, , , , , ]
Q13: Are there any known resistance mechanisms to this compound?
A16: While specific resistance mechanisms to this compound have not been extensively characterized in the provided abstracts, research suggests that it might help overcome resistance to other drugs like lenalidomide in multiple myeloma by downregulating CD44 expression. [, ] Further investigation is needed to fully understand potential resistance mechanisms.
Q14: Have any biomarkers been identified for this compound efficacy?
A20: Research suggests that CD44 levels could be a potential biomarker for this compound efficacy, as its downregulation is associated with increased sensitivity to lenalidomide in multiple myeloma. [, ] Further investigation is needed to validate this finding and explore other potential biomarkers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

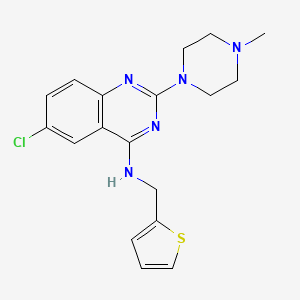
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
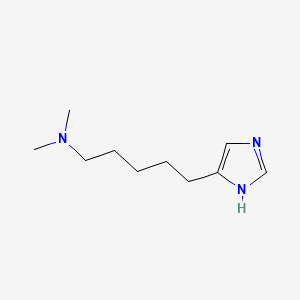
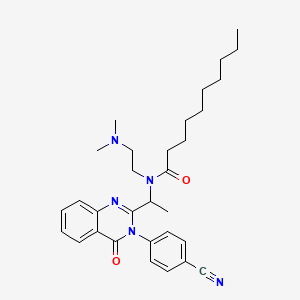
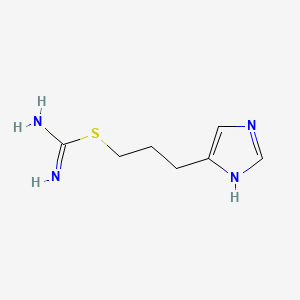
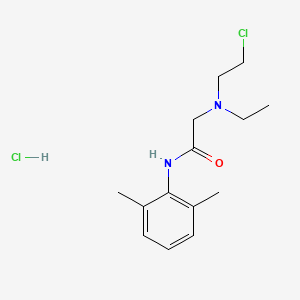
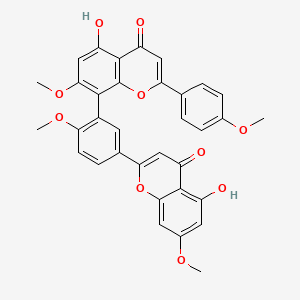
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
